molecular formula C18H19ClN2O B2643537 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 637745-33-6

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2643537
CAS No.: 637745-33-6
M. Wt: 314.81
InChI Key: HNEZDDOXQIDSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole belongs to the benzodiazole class, a family of heterocyclic compounds structurally analogous to nucleotides, particularly resembling the adenine base of DNA . Benzimidazole and benzodiazole derivatives are widely studied for their diverse biological activities, including antifungal, anthelmintic, and anti-inflammatory applications . The target compound features a 3-(4-chlorophenoxy)propyl chain at position 1 of the benzodiazole core and methyl groups at positions 5 and 4.

Properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c1-13-10-17-18(11-14(13)2)21(12-20-17)8-3-9-22-16-6-4-15(19)5-7-16/h4-7,10-12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEZDDOXQIDSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Chlorophenoxy Propyl Intermediate: This step involves the reaction of 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 1-(4-chlorophenoxy)-3-bromopropane.

    Coupling with Benzodiazole: The intermediate is then reacted with 5,6-dimethyl-1H-benzodiazole in the presence of a strong base like sodium hydride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chlorophenoxy group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodiazole ring

    Reduction: Reduced forms of the chlorophenoxy group

    Substitution: Substituted derivatives with various nucleophiles

Scientific Research Applications

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Features of Comparable Benzoheterocycles

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features Potential Applications
Target : 1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole 1: 3-(4-chlorophenoxy)propyl; 5,6: methyl C₁₈H₂₀ClN₂O ~317.8 Chlorophenoxy group (lipophilic); methyl groups (steric stabilization) Antifungal, anti-inflammatory (inferred from benzodiazole class activity)
BB25213 : 1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole 1: 3-(4-chlorophenoxy)propyl; 2: phenoxymethyl C₂₃H₂₁ClN₂O₂ 392.878 Additional phenoxymethyl group (increased steric bulk) Research chemical; possible pesticidal activity (analogous to chlorophenoxy pesticides)
BG15336 : 1-(2-bromoprop-2-en-1-yl)-5,6-dimethyl-1H-1,3-benzodiazole 1: 2-bromopropenyl; 5,6: methyl C₁₂H₁₃BrN₂ 265.149 Bromoalkenyl substituent (electrophilic reactivity); compact structure Synthetic intermediate; potential agrochemical precursor
1-(2-Chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole 1: 2-chloro-6-fluorobenzyl; 2: 2-chloro-3-pyridinyl; 5,6: methyl C₂₁H₁₆Cl₂FN₃ 400.28 Dual halogenated aromatic groups (enhanced binding affinity) Pharmaceutical candidate (halogenation often correlates with bioactivity)

Critical Analysis of Substituent Effects

Chlorophenoxy vs. Bromoalkenyl Groups: The target compound’s 3-(4-chlorophenoxy)propyl chain (lipophilic, aromatic) contrasts with BG15336’s 2-bromopropenyl group (electrophilic, aliphatic). The former may improve membrane permeability in biological systems, while the latter could enhance reactivity in synthetic pathways .

Methyl Substitution at 5,6 Positions: Both the target compound and BG15336 feature methyl groups at positions 5 and 6, which likely reduce oxidative metabolism and improve stability compared to non-methylated analogs .

Phenoxymethyl vs. In contrast, the benzimidazole derivative in incorporates a 2-chloro-3-pyridinyl group, which may facilitate interactions with enzymatic active sites due to nitrogen’s hydrogen-bonding capability .

Halogenation Patterns: The dual chlorination in the target’s phenoxy group and the benzimidazole derivative’s 2-chloro-6-fluorobenzyl substituent suggest enhanced electronic effects (e.g., electron-withdrawing properties), which could modulate receptor binding or antimicrobial activity .

Biological Activity

1-[3-(4-chlorophenoxy)propyl]-5,6-dimethyl-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action and structure-activity relationships.

  • Molecular Formula : C19H22N2O
  • Molecular Weight : 294.4 g/mol
  • InChIKey : IPUQGJXKXNZPBF-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The compound exhibits notable antitumor and antimicrobial activities.

Antitumor Activity

Recent studies highlight the compound's efficacy against several cancer cell lines. For instance, it was tested against human lung cancer cell lines A549, HCC827, and NCI-H358 using both 2D and 3D cell culture methods. The results indicated significant cytotoxic effects with varying IC50 values:

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5492.12 ± 0.21 μM4.01 ± 0.95 μM
HCC8275.13 ± 0.97 μM7.02 ± 3.25 μM
NCI-H3580.85 ± 0.05 μM1.73 ± 0.01 μM

These findings suggest that the compound has a high potential for inhibiting tumor growth in vitro, particularly in the A549 cell line where it demonstrated the most potent activity .

The mechanism through which this compound exerts its antitumor effects appears to involve DNA binding, particularly within the minor groove of AT-rich regions, which is a common target for many anticancer agents. This binding mode may disrupt vital cellular processes such as replication and transcription, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using broth microdilution methods with notable results against Escherichia coli and Staphylococcus aureus.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 μg/ml
Staphylococcus aureus62.5 μg/ml

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of benzimidazole derivatives similar to our compound of interest:

  • Study on Antitumor Activity : A series of benzimidazole derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer lines, with some compounds showing IC50 values comparable to those of established chemotherapeutic agents .
  • Antimicrobial Efficacy Assessment : Research focused on the antibacterial properties of benzimidazole derivatives found that modifications at specific positions significantly enhanced activity against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the benzodiazole ring influences both antitumor and antimicrobial activities. For example, compounds with halogen substitutions (like chlorine) generally exhibited enhanced potency compared to their non-substituted counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.